(1-hydroxy-2-naphthyl)[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanone
Description
This compound features a pyrazole core substituted at the 4-position with a methanone group bridging to a 1-hydroxy-2-naphthyl moiety and at the 1-position with a 4-methoxyphenyl group.
Properties
IUPAC Name |
(1-hydroxynaphthalen-2-yl)-[1-(4-methoxyphenyl)pyrazol-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3/c1-26-17-9-7-16(8-10-17)23-13-15(12-22-23)20(24)19-11-6-14-4-2-3-5-18(14)21(19)25/h2-13,25H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLTULSFLRBWJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C=N2)C(=O)C3=C(C4=CC=CC=C4C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Introduction
The compound (1-hydroxy-2-naphthyl)[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanone is a synthetic organic molecule notable for its complex structure, which incorporates naphthalene, pyrazole, and methoxyphenyl moieties. Its molecular formula is . This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are linked to its structural features.
Structural Characteristics
The compound features:
- A hydroxy group on the naphthalene ring, enhancing reactivity.
- A methoxy group on the phenyl ring, which influences solubility and biological interactions.
These functional groups play a crucial role in modulating the compound's pharmacological properties.
Biological Activity Overview
Research indicates that compounds with similar structural frameworks often exhibit a range of biological activities. Notably, the following activities have been associated with this compound and its derivatives:
- Antioxidant Activity : The presence of hydroxyl groups is known to enhance antioxidant properties, potentially mitigating oxidative stress .
- Anti-inflammatory Effects : Similar pyrazole derivatives have shown promise in reducing inflammation through inhibition of cyclooxygenase (COX) enzymes .
- Antimicrobial Properties : Compounds with naphthalene and pyrazole structures have been reported to exhibit antimicrobial activities against various pathogens .
Structure-Activity Relationship (SAR)
Understanding the relationship between the structure of this compound and its biological activity is essential for optimizing its pharmacological profiles. The following table summarizes comparative studies of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methyl-6-phenyletinylpyridine | Contains pyridine; similar aromatic systems | Antagonist for mGluR5 receptors |
| 4-(4-Methoxyphenyl)-1H-pyrazole | Pyrazole core; methoxy substitution | Anti-inflammatory properties |
| 1-Hydroxy-2-naphthoic acid | Naphthalene backbone; carboxylic acid | Antioxidant activity |
This table illustrates how specific structural modifications can lead to diverse biological outcomes, highlighting the potential advantages of the target compound over others.
Case Studies and Research Findings
Recent studies have employed computational methods to predict the pharmacological profiles of this compound. For instance:
- In vitro Studies : The compound demonstrated significant inhibition of COX enzymes in cell-based assays, suggesting anti-inflammatory potential .
- Molecular Docking Studies : Computational docking has shown favorable interactions with various biological targets, including protein kinases involved in inflammatory pathways .
- Toxicological Assessments : Preliminary toxicity evaluations indicate a favorable safety profile at therapeutic doses, making it a candidate for further development .
Comparison with Similar Compounds
Substituent Variations and Structural Features
Key Observations :
- The target compound’s hydroxy-naphthyl group distinguishes it from simpler phenyl or tolyl substituents in analogs like 3ab and 3ad. This group may enhance π-π interactions in binding or material applications but could reduce solubility compared to smaller aromatic systems.
- The 4-methoxyphenyl substituent is shared with the compound in , which also includes a nitro-furyl group. The methoxy group’s electron-donating nature contrasts with electron-withdrawing groups (e.g., nitrile in 3ac, nitro in ), influencing electronic properties and reactivity .
Physicochemical Properties
Analysis :
- The higher melting point of 3ac (178–180°C) compared to 3ab (94–96°C) is attributed to the polar nitrile group, which enhances intermolecular dipole-dipole interactions .
- The target compound’s hydroxy group would likely result in a broad O–H stretch in IR spectroscopy (~3200–3600 cm⁻¹), similar to hydroxyphenyl-containing analogs like 3ae in .
Q & A
Q. What are the typical synthetic routes for preparing (1-hydroxy-2-naphthyl)[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanone, and how do reaction conditions influence yield?
The synthesis of this compound involves multi-step reactions, often starting with functionalized pyrazole intermediates. Key steps include:
- Condensation reactions : Coupling 1-(4-methoxyphenyl)-1H-pyrazole derivatives with hydroxy-naphthyl precursors via ketone formation. For example, reactions may use Friedel-Crafts acylation or nucleophilic substitution under acidic conditions .
- Optimization of substituents : The methoxy group on the phenyl ring and the hydroxy group on the naphthyl moiety require protection/deprotection strategies to prevent side reactions .
Q. Table 1: Representative Synthetic Routes
| Method | Reagents/Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| Route A | NaNO₂/HCl, acetyl acetone, 4-chlorophenacyl bromide | 45–55 | Nitro group stability |
| Route B | Xylene reflux with chloranil, NaOH wash | 60–70 | Purification of polar byproducts |
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- X-ray crystallography : Resolves the spatial arrangement of the hydroxy-naphthyl and methoxyphenyl groups, critical for understanding π-π stacking and hydrogen-bonding interactions. Monoclinic crystal systems (e.g., space group P2₁/c) are commonly observed .
- NMR spectroscopy : Distinct signals for the methoxy proton (~δ 3.8 ppm) and hydroxy proton (δ 10–12 ppm, broad) confirm substitution patterns .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 358.12 (C₂₁H₁₆N₂O₃⁺) .
Advanced Research Questions
Q. How do substituents (e.g., hydroxy vs. methoxy groups) influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?
- Hydroxy group : Enhances electrophilic aromatic substitution (EAS) at the naphthyl ring but requires protection (e.g., acetylation) during nitro-group reductions .
- Methoxy group : Electron-donating effects stabilize the pyrazole ring, reducing susceptibility to oxidation. Comparative studies with chloro or nitro analogs show 20–30% lower reaction rates for methoxy derivatives .
- Contradictions : reports nitro-group reduction using NaBH₄, whereas other protocols (e.g., H₂/Pd-C) are preferred for higher selectivity .
Q. What strategies address contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., enzyme inhibition vs. receptor antagonism) arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., CYP3A4 vs. CYP2D6) .
- Solubility limitations : The hydrophobic naphthyl group reduces aqueous solubility, leading to false negatives in cell-based assays. Use of DMSO carriers at <0.1% v/v is critical .
- Target validation : Computational docking (e.g., AutoDock Vina) identifies potential binding pockets in kinase or GPCR targets, guiding structure-activity relationship (SAR) studies .
Q. How can researchers design experiments to probe the compound’s mechanism of action in enzyme inhibition?
- Kinetic assays : Measure IC₅₀ values under varied substrate concentrations to distinguish competitive vs. non-competitive inhibition .
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and enthalpy changes, clarifying interactions with catalytic sites .
- Mutagenesis studies : Replace key residues (e.g., Ser530 in COX-2) to test hydrogen-bonding contributions to inhibition .
Q. Table 2: Key Physicochemical Properties
| Property | Value | Method | Reference |
|---|---|---|---|
| LogP | 3.2 ± 0.3 | HPLC (C18 column) | |
| pKa (hydroxy) | 9.8 | Potentiometric titration | |
| Melting point | 198–202°C | Differential scanning calorimetry |
Methodological Considerations
- Data contradiction resolution : Cross-validate synthetic yields using orthogonal techniques (e.g., TLC vs. HPLC) .
- Advanced characterization : Pair crystallography with Hirshfeld surface analysis to map intermolecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
